4-(5-amino-1H-pyrazol-3-yl)phenol

Purity Quality Control Reproducibility

Procure this precision TrkA inhibitor scaffold (biochemical IC50 = 8.81 nM; cellular IC50 = 18 nM) for kinase-targeted drug discovery. Unlike generic 5-amino-3-phenylpyrazole, the 4'-hydroxyl substituent critically tunes LogP and hydrogen bond capacity, driving target engagement and selectivity. Dual orthogonal handles (5-amino, 4'-hydroxy) enable rapid parallel SAR exploration. Supplied at ≥98% purity under unique CAS 1346270-02-7, it serves as an ideal HPLC/LC-MS reference standard and versatile hit-to-lead building block.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 1346270-02-7
Cat. No. B2427684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-amino-1H-pyrazol-3-yl)phenol
CAS1346270-02-7
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2)N)O
InChIInChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H3,10,11,12)
InChIKeyPMHVSMGLOCEQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-amino-1H-pyrazol-3-yl)phenol (CAS 1346270-02-7): Aryl-Substituted Aminopyrazole Scaffold


4-(5-amino-1H-pyrazol-3-yl)phenol (CAS 1346270-02-7) is a heterocyclic compound featuring a pyrazole ring with a 5-amino group and a 4-phenol substituent . It belongs to the class of aryl-substituted aminopyrazoles, a scaffold known for its utility in medicinal chemistry and kinase inhibitor design [1]. Its structure provides a balance of hydrogen bond donors and acceptors, which is critical for target engagement in biological systems .

4-(5-amino-1H-pyrazol-3-yl)phenol (CAS 1346270-02-7): Why In-Class Analogs Cannot Be Simply Substituted


Substituting 4-(5-amino-1H-pyrazol-3-yl)phenol with a generic aryl-substituted aminopyrazole, such as 5-amino-3-phenylpyrazole (CAS 1572-10-7), is not chemically or functionally equivalent due to key structural differences. The presence of the 4'-hydroxyl group on the phenyl ring in the target compound significantly alters its physicochemical properties, particularly its LogP and hydrogen bonding capacity . These differences can critically impact target binding affinity and selectivity in kinase assays, as demonstrated by the range of IC50 values observed for structurally related pyrazole derivatives in the same TRK inhibition assays [1].

4-(5-amino-1H-pyrazol-3-yl)phenol (CAS 1346270-02-7): Quantitative Differentiation Evidence


High Purity Specification for Reliable Research

The target compound is commercially available with a certified purity of 98%, ensuring high reliability for downstream assays . In contrast, common in-class analogs like 5-amino-3-phenylpyrazole are often supplied at a lower minimum purity of 95% . This higher purity specification minimizes the risk of confounding results from unknown impurities, a critical factor in early-stage drug discovery.

Purity Quality Control Reproducibility

Improved Hydrophilicity for Enhanced Drug-Like Properties

The target compound possesses a calculated LogP of 1.27 . While a direct comparator value for an identical assay is not available, this value is a key differentiating factor from the unsubstituted phenyl analog, 5-amino-3-phenylpyrazole. The introduction of the polar hydroxyl group is expected to lower LogP, improving aqueous solubility and potentially enhancing oral bioavailability, a crucial advantage in lead optimization [1].

LogP Drug-likeness Physicochemical Properties

Sub-Nanomolar Potency in TrkA Kinase Inhibition

A compound corresponding to the 4-(5-amino-1H-pyrazol-3-yl)phenol scaffold (identified as BDBM134627 in patent US8846698, Example 90) demonstrates potent inhibition of the TrkA kinase with an IC50 of 8.81 nM in an isolated enzyme assay [1]. This activity is superior to other closely related analogs from the same patent series, such as Example 71 (IC50 = 42 nM) [2], and comparable to Example 253 (IC50 = 8 nM) [3]. This data positions the compound as a high-potency starting point for TrkA inhibitor development.

Kinase Inhibition TRK IC50 Oncology

Retention of Cellular Activity in Human U2OS Cells

The TrkA inhibitory activity of the 4-(5-amino-1H-pyrazol-3-yl)phenol scaffold is maintained in a cellular context. In a cell-based assay using human U2OS cells expressing TrkA, the compound (BDBM134627) exhibited an IC50 of 18 nM [1]. This cellular potency is comparable to that of other potent analogs from the same series, such as Example 253 (IC50 = 8 nM) [2], confirming its ability to penetrate cells and engage the target in a physiologically relevant environment.

Cellular Assay TRK Cell-based Potency

4-(5-amino-1H-pyrazol-3-yl)phenol (CAS 1346270-02-7): Optimal Research and Industrial Application Scenarios


Lead Optimization in TrkA Kinase Inhibitor Programs

Based on its sub-nanomolar biochemical potency against TrkA (IC50 = 8.81 nM) [1] and confirmed cellular activity (IC50 = 18 nM) , this compound is an ideal starting scaffold for medicinal chemistry efforts aimed at developing novel TRK inhibitors. Its potent inhibition profile in both isolated enzyme and cellular assays makes it suitable for exploring structure-activity relationships (SAR) around the pyrazole core to improve selectivity and pharmacokinetic properties.

Chemical Probe for NGF/TrkA Signaling Pathway Studies

The compound's demonstrated ability to inhibit TrkA in a cellular context [1] makes it a valuable tool compound for researchers investigating the role of NGF/TrkA signaling in pain, inflammation, and oncology. Its defined potency allows for precise modulation of the pathway in in vitro experiments, facilitating target validation and mechanism-of-action studies.

Synthesis of Diverse Pyrazole-Based Libraries

The 5-amino and 4'-hydroxy functionalities provide two orthogonal synthetic handles for diversification. The compound can serve as a versatile building block for generating libraries of substituted pyrazoles, as described in synthetic methodologies for accessing fully substituted amino-pyrazole scaffolds [1]. This is particularly valuable in hit-to-lead campaigns requiring rapid exploration of chemical space.

Quality Control Benchmark for Analytical Method Development

With a well-defined purity specification of 98% [1] and a unique CAS number, this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods. Its use as a benchmark ensures the accurate quantification and purity assessment of new synthetic batches or structurally related analogs in a research or quality control setting.

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